molecular formula C25H28N4O4 B11010628 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide

Cat. No.: B11010628
M. Wt: 448.5 g/mol
InChI Key: MULXCRCBHHZQKD-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide is a complex organic compound that features a quinazoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Indole Derivative Preparation: The indole moiety is prepared separately, often starting from indole-3-acetic acid or similar precursors.

    Coupling Reaction: The quinazoline and indole derivatives are then coupled using appropriate linkers and reagents, such as carbodiimides, to form the final hexanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the quinazoline or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce halogen atoms or other functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s properties may be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and indole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-iodo-7-methoxy-3,4-dihydroquinazolin-4-one
  • 6-Chloroquinazoline-2,4(1H,3H)-dione
  • 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Uniqueness

What sets 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide apart is its combination of the quinazoline and indole moieties, which can confer unique biological activities and chemical properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C25H28N4O4/c1-33-18-10-11-21-20(15-18)17(16-27-21)12-13-26-23(30)9-3-2-6-14-29-24(31)19-7-4-5-8-22(19)28-25(29)32/h4-5,7-8,10-11,15-16,27H,2-3,6,9,12-14H2,1H3,(H,26,30)(H,28,32)

InChI Key

MULXCRCBHHZQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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